molecular formula C25H17F2N3O2S B2565023 N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866811-28-1

N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2565023
CAS No.: 866811-28-1
M. Wt: 461.49
InChI Key: DGNQNWLBFBHTLB-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a heterocyclic compound featuring a fused chromeno[2,3-d]pyrimidine core. This structure incorporates two 4-fluorophenyl groups: one attached at position 2 of the chromenopyrimidine ring and another as part of the acetamide side chain. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated aromatic systems and planar heterocycles are advantageous .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O2S/c26-17-7-5-15(6-8-17)23-29-24-20(13-16-3-1-2-4-21(16)32-24)25(30-23)33-14-22(31)28-19-11-9-18(27)10-12-19/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQNWLBFBHTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline and 4-fluorobenzaldehyde. These intermediates undergo various reactions, including condensation, cyclization, and thiolation, to form the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, fluorinated compounds are often studied for their potential as enzyme inhibitors or receptor ligands. This compound may be investigated for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated aromatic rings and sulfanyl group play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Chromenopyrimidine Derivatives
  • 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Structural Differences: The chromenopyrimidine core is substituted with an ethoxy group at position 9 and a phenyl group at position 2 (vs. 4-fluorophenyl in the target compound). The acetamide side chain features a 4-methylphenyl group instead of 4-fluorophenyl. The methylphenyl group lacks fluorine’s electronegativity, which may diminish dipole interactions in biological systems .
2.1.2. Pyrimidoindole Derivatives
  • N-[(4-Fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Structural Differences: Replaces the chromenopyrimidine core with a pyrimido[5,4-b]indole system. The acetamide side chain includes a 4-fluorobenzyl group and a methoxyphenyl substituent.

Acetamide Side Chain Modifications

2.2.1. Substituted Phenyl Groups
  • 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (): Structural Differences: A simpler acetamide lacking the chromenopyrimidine core. The 4-nitrophenyl group introduces strong electron-withdrawing effects. Implications: The nitro group improves reactivity in electrophilic substitutions but may reduce bioavailability due to higher polarity. The absence of the chromenopyrimidine core limits planar stacking interactions critical for enzyme inhibition .
2.2.2. Benzothiazole Derivatives
  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (): Structural Differences: Substitutes the chromenopyrimidine core with a benzothiazole ring. Implications: The benzothiazole’s sulfur atom may engage in hydrogen bonding, but its smaller aromatic system offers fewer van der Waals interactions compared to the fused chromenopyrimidine .

Sulfanyl Linker Analogues

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Structural Differences: Uses a diaminopyrimidine core instead of chromenopyrimidine and a 4-chlorophenyl acetamide group. Implications: The chloro substituent’s lower electronegativity compared to fluorine may reduce binding affinity in halogen-bonding interactions. The diaminopyrimidine core offers hydrogen-bonding sites absent in the target compound .

Data Tables: Structural and Physicochemical Comparison

Compound Name Molecular Weight Core Structure Substituents (Core/Side Chain) logP (Predicted)
Target Compound 463.47 Chromeno[2,3-d]pyrimidine 4-Fluorophenyl (core + side chain) 3.8
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 497.55 Chromeno[2,3-d]pyrimidine Ethoxy (C9), Phenyl (C2), 4-Methylphenyl 4.2
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 302.32 Benzothiazole 4-Fluorophenyl 2.9
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide 274.25 Simple acetamide 4-Fluorophenyl, 4-Nitrophenyl 2.1

Biological Activity

N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromeno-pyrimidine core and a sulfanylacetamide moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Chromeno-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : The sulfanyl group is integrated via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves amidation to attach the acetamide functional group.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have shown its efficacy against:

  • MCF-7 (Breast Cancer) : Exhibiting significant growth inhibition with an EC50 value lower than traditional chemotherapeutics like doxorubicin.
  • HepG2 (Liver Cancer) : Demonstrating strong antiproliferative activity with mechanisms linked to cell cycle arrest and apoptosis induction.
Cell LineEC50 Value (μM)Reference
MCF-78.107
HepG210.28

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor functions that are critical for cell signaling pathways related to growth and survival.

The presence of the fluorophenyl groups enhances its binding affinity to these targets, potentially leading to improved therapeutic outcomes.

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that this compound induced apoptosis in MCF-7 cells through caspase activation pathways. The study highlighted the compound's potential as a lead candidate for further development in breast cancer therapy.
  • In Vivo Studies : Preliminary animal studies have shown promising results where the compound significantly reduced tumor size in xenograft models without notable toxicity to normal tissues, indicating a favorable therapeutic index.

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